1,2,3,4-Tetrahydroquinolin-8-ol chemical properties
1,2,3,4-Tetrahydroquinolin-8-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol
Introduction
The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is amenable to functionalization, enabling precise interaction with biological targets. This guide focuses on a key derivative, 1,2,3,4-Tetrahydroquinolin-8-ol (also known as 8-hydroxy-1,2,3,4-tetrahydroquinoline), a molecule that combines the foundational tetrahydroquinoline structure with the potent chelating and hydrogen-bonding capabilities of an 8-hydroxy group.
This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of 1,2,3,4-Tetrahydroquinolin-8-ol. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its application in the laboratory.
Physicochemical and Structural Properties
1,2,3,4-Tetrahydroquinolin-8-ol is a solid at room temperature, possessing a unique combination of a hydrogenated heterocyclic amine and a phenolic moiety.[2] These features dictate its physical and chemical behavior, including its solubility, acidity/basicity, and potential for intermolecular interactions.
Core Identifiers and Properties
| Property | Value for 1,2,3,4-Tetrahydroquinolin-8-ol | Reference | Value for 1,2,3,4-Tetrahydroquinoline (Parent Cmpd.) | Reference |
| CAS Number | 6640-50-2 | [3][4] | 635-46-1 | [5] |
| Molecular Formula | C₉H₁₁NO | [4] | C₉H₁₁N | [5] |
| Molecular Weight | 149.19 g/mol | [2] | 133.19 g/mol | [5] |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-8-ol | [3] | 1,2,3,4-tetrahydroquinoline | [5] |
| Appearance | Solid | [2] | Colorless to Yellow Liquid/Oil | [5][6] |
| Melting Point | Data not available | 15.0°C to 20.0°C | [5][7] | |
| Boiling Point | Data not available | 251°C | [5] | |
| Solubility (Water) | Data not available | <1 g/L (20°C) | [7] | |
| pKa (Phenolic H) | (Predicted ~9-10) | Not Applicable | ||
| SMILES | C1CC2=C(C(=CC=C2)O)NC1 | [3] | C1CC2=CC=CC=C2NC1 | [5] |
| InChIKey | WYKWUPMZBGOFOV-UHFFFAOYSA-N | [3] | LBUJPTNKIBCYBY-UHFFFAOYSA-N | [5] |
The presence of both a basic secondary amine and an acidic phenolic hydroxyl group makes 1,2,3,4-Tetrahydroquinolin-8-ol an amphoteric molecule. The pKa of the phenolic proton is expected to be similar to that of the parent 8-hydroxyquinoline (approx. 9.9), as the electronic influence of the saturated portion of the ring system is minimal.[8] This dual character is critical for its biological activity and its behavior in solution.
Synthesis and Purification
The most direct and widely employed method for synthesizing 1,2,3,4-Tetrahydroquinolin-8-ol is the catalytic hydrogenation of commercially available 8-hydroxyquinoline (oxine). This reaction selectively reduces the pyridine ring of the quinoline system while leaving the phenolic ring intact.
Experimental Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline
This protocol is adapted from established procedures for the reduction of quinoline derivatives.[9][10]
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (5-10 mol%)
-
Methanol (or Ethanol), reagent grade
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ or a similar filtration aid
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 8-hydroxyquinoline (1.0 eq) and methanol (approx. 20-30 mL per gram of starting material).
-
Catalyst Addition: Carefully add the Pd/C or PtO₂ catalyst (5-10 mol%) to the solution. Causality Note: Noble metal catalysts like Pd and Pt are highly efficient for the hydrogenation of aromatic N-heterocycles. The choice between them can affect reaction time and selectivity, with PtO₂ sometimes being more active.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times before introducing hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 3-4 kg/cm ²).
-
Reaction Monitoring: Begin agitation (shaking or stirring) and heat if necessary (e.g., to 40°C) to increase the reaction rate.[10] The reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Trustworthiness Note: It is critical to ensure complete removal of the pyrophoric catalyst. The filter cake should be washed with additional solvent (methanol) and kept wet until it can be disposed of safely.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting residue by recrystallization, for example, from a solvent system like ethyl acetate/n-hexane, to afford pure 1,2,3,4-Tetrahydroquinolin-8-ol.
Chemical Reactivity and Functional Sites
The reactivity of 1,2,3,4-Tetrahydroquinolin-8-ol is governed by three primary functional regions: the nucleophilic secondary amine, the acidic and reactive phenolic hydroxyl group, and the electron-rich aromatic ring.
-
Secondary Amine (N-H): The nitrogen atom is nucleophilic and can readily undergo standard amine reactions such as N-alkylation, acylation, sulfonylation, and reductive amination. This site is a common handle for introducing substituents to modulate solubility, basicity, and pharmacological activity.
-
Phenolic Hydroxyl (O-H): The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. Furthermore, its proximity to the ring nitrogen makes it an exceptional bidentate ligand for metal ions, a property inherited from its parent, 8-hydroxyquinoline.[8] This chelation ability is crucial for many of its biological and material science applications.
-
Aromatic Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (C5 and C7). Reactions such as halogenation, nitration, and Friedel-Crafts are expected to proceed readily at these positions.[11]
Spectroscopic Profile
While experimental spectra for 1,2,3,4-Tetrahydroquinolin-8-ol are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from the parent 1,2,3,4-tetrahydroquinoline.[6][12][13]
¹H NMR:
-
Aromatic Protons (3H): Three signals expected in the aromatic region (~6.5-7.0 ppm), likely appearing as doublets or a triplet, corresponding to the protons on the phenolic ring.
-
Aliphatic Protons (6H):
-
C2-H₂: A triplet at ~3.3 ppm.
-
C4-H₂: A triplet at ~2.7 ppm.
-
C3-H₂: A multiplet (quintet or sextet) at ~1.9 ppm, showing coupling to both C2 and C4 protons.
-
-
Amine and Hydroxyl Protons (2H): Two broad singlets, one for the N-H and one for the O-H proton. Their chemical shifts are variable and depend on solvent and concentration.
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the hydroxyl group (C8) will be significantly upfield shifted.
-
Aliphatic Carbons (3C): Three signals in the aliphatic region: C2 (~42 ppm), C4 (~27 ppm), and C3 (~22 ppm).
Mass Spectrometry:
-
The molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the aliphatic ring. Predicted data for various adducts confirms the expected mass-to-charge ratios.[14]
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch.
-
C-H Stretches (sp³): Signals just below 3000 cm⁻¹.
-
C-H Stretches (sp²): Signals just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.
Applications in Medicinal Chemistry and Drug Development
The 1,2,3,4-tetrahydroquinoline scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Its rigid structure is ideal for orienting functional groups toward specific binding pockets in enzymes and receptors.
The addition of the 8-hydroxy group imparts several advantageous properties:
-
Metal Ion Chelation: The ability to bind essential metal ions (e.g., Fe, Cu, Zn) is a key mechanism for antimicrobial and anticancer agents. 8-hydroxyquinoline derivatives are known to disrupt metal homeostasis in pathogenic cells.[8]
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing critical interactions with protein active sites.
-
Antioxidant Activity: The phenolic moiety can act as a radical scavenger, a property relevant for developing neuroprotective agents.
This scaffold is a promising starting point for developing novel therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders.
Safety and Toxicology
1,2,3,4-Tetrahydroquinolin-8-ol is classified as harmful if swallowed and may cause skin and eye irritation.[2][9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are required when handling this compound. It is classified under Acute Toxicity (Oral, Category 4) and may be harmful to aquatic life with long-lasting effects.[2] All handling should be performed in a well-ventilated fume hood.
Conclusion
1,2,3,4-Tetrahydroquinolin-8-ol is a molecule of significant interest to the scientific community, bridging the validated therapeutic potential of the tetrahydroquinoline core with the versatile chemical functionality of the 8-hydroxy group. Its straightforward synthesis, predictable reactivity at multiple sites, and inherent chelating properties make it an exceptionally valuable building block for the design and discovery of new chemical entities. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful scaffold into their research and development programs.
References
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